molecular formula C3HClFNO2S2 B6608359 2-fluoro-1,3-thiazole-4-sulfonyl chloride CAS No. 2839139-68-1

2-fluoro-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B6608359
CAS No.: 2839139-68-1
M. Wt: 201.6 g/mol
InChI Key: YNQLKKVAWCVVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1,3-thiazole-4-sulfonyl chloride is an organosulfur compound with the chemical formula C2H2ClFNS2O2. It is a colorless, water-soluble, and volatile liquid that has been used in the synthesis of a variety of organic compounds. It has been used as an intermediate in the synthesis of heterocyclic compounds, such as 2-aminothiazoles, thiazoles, and thiadiazoles. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-inflammatory drugs.

Mechanism of Action

2-Fluoro-1,3-thiazole-4-sulfonyl chloride is a reactive compound that can undergo a variety of reactions. It is a nucleophile and can react with electrophiles to form a variety of products. It can also be used in the synthesis of polymers, dyes, and other organic compounds.
Biochemical and Physiological Effects
This compound is a volatile liquid and is not expected to cause any adverse effects on humans or the environment. It is not expected to be toxic, and has not been found to be carcinogenic or teratogenic.

Advantages and Limitations for Lab Experiments

2-Fluoro-1,3-thiazole-4-sulfonyl chloride is a useful reagent for the synthesis of a variety of organic compounds. It is a colorless, water-soluble, and volatile liquid, which makes it easy to handle in the laboratory. It is also relatively inexpensive and can be stored for long periods of time. However, it is a reactive compound and can react with other compounds in the reaction mixture, which can lead to the formation of undesired products.

Future Directions

The use of 2-Fluoro-1,3-thiazole-4-sulfonyl chloride as a reagent for the synthesis of a variety of organic compounds is expected to increase in the future. It is also expected to be used in the synthesis of new pharmaceuticals, polymers, dyes, and other organic compounds. Furthermore, research is ongoing to develop new methods for the synthesis of this compound, which will make it more widely available and easier to use in the laboratory. Additionally, research is being conducted to explore the potential applications of this compound in the fields of medicine and biotechnology.

Synthesis Methods

2-Fluoro-1,3-thiazole-4-sulfonyl chloride can be synthesized by reacting 1,3-thiazole-4-sulfonyl chloride with fluorosulfonic acid. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C. The reaction is exothermic, and the product is isolated by cooling the reaction mixture and then extracting it with a suitable organic solvent.

Scientific Research Applications

2-Fluoro-1,3-thiazole-4-sulfonyl chloride has been used in the synthesis of a variety of organic compounds. It has been used as an intermediate in the synthesis of heterocyclic compounds, such as 2-aminothiazoles, thiazoles, and thiadiazoles. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of polymers, dyes, and other organic compounds.

Properties

IUPAC Name

2-fluoro-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNO2S2/c4-10(7,8)2-1-9-3(5)6-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLKKVAWCVVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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